molecular formula C10H8F3N3O2S B13693154 5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13693154
M. Wt: 291.25 g/mol
InChI Key: UFGYNZFYMXGCIM-UHFFFAOYSA-N
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Description

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized for its significant and diverse biological activities. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows its derivatives to interact with critical biological targets, particularly in rapidly dividing cells. This compound features a phenoxymethyl substitution at the 5-position of the thiadiazole ring, further modified with a trifluoromethoxy group, a motif known to enhance metabolic stability and bioavailability. Derivatives of 1,3,4-thiadiazole are extensively investigated in oncology research for their cytotoxic properties. They have demonstrated potent antiproliferative effects against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116). The mechanism of action for this class of compounds is multifaceted and may include the inhibition of key enzymes such as carbonic anhydrases (CA), specifically the tumor-associated isozyme CA IX, which plays a role in tumor hypoxia and acidosis. Furthermore, some related 1,3,4-thiadiazole-acrylamide derivatives have been identified as modulators of estrogen-related receptor alpha (ERRα), a receptor implicated in various cancers, metabolic diseases, and neurological disorders, presenting a potential pathway for therapeutic intervention. Beyond oncology, the 1,3,4-thiadiazole pharmacophore is associated with a broad spectrum of research applications, including antimicrobial, antifungal, anti-inflammatory, and antitubercular activities. This reagent is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H8F3N3O2S

Molecular Weight

291.25 g/mol

IUPAC Name

5-[[4-(trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-7-3-1-6(2-4-7)17-5-8-15-16-9(14)19-8/h1-4H,5H2,(H2,14,16)

InChI Key

UFGYNZFYMXGCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

  • Starting from thiosemicarbazide and 4-(trifluoromethoxy)phenylacetic acid or related carboxylic acid derivative.
  • Employ polyphosphate ester (PPE) as the dehydrating agent in a one-pot reaction at ~80 °C.
  • This yields 2-amino-5-(4-(trifluoromethoxy)phenyl)thiadiazole intermediate.

Introduction of the Phenoxy Methyl Group

  • The phenoxy methyl substituent is introduced via nucleophilic substitution on a suitable leaving group-bearing thiadiazole intermediate.
  • For example, a bromomethyl derivative of 1,3,4-thiadiazole can be reacted with 4-(trifluoromethoxy)phenol under basic conditions (e.g., sodium carbonate) in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylacetamide.
  • Reaction temperatures range from ambient to 120 °C, with stirring times from several hours to overnight.
  • Purification is achieved by column chromatography using silica gel and appropriate solvent gradients.

Summary Table of Reaction Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 One-pot cyclization Thiosemicarbazide + 4-(trifluoromethoxy)phenylacetic acid + PPE, 80 °C, 6-12 h 60-75 Avoids toxic reagents, mild temp
2 Nucleophilic substitution 2-bromo-1,3,4-thiadiazole intermediate + 4-(trifluoromethoxy)phenol, Na₂CO₃, DMSO, 100-120 °C, overnight 40-55 Requires chromatographic purification

Alternative Synthetic Approaches and Catalytic Methods

Several palladium-catalyzed cross-coupling methodologies have been reported for functionalizing thiadiazole rings, which could be adapted for this compound:

  • Suzuki-Miyaura Coupling:

    • Using boronic acid derivatives of 4-(trifluoromethoxy)phenyl and halogenated thiadiazole intermediates.
    • Catalysts: Tetrakis(triphenylphosphine)palladium(0).
    • Base: Potassium carbonate.
    • Solvents: 1,2-dimethoxyethane and water mixture.
    • Conditions: Microwave irradiation at 150 °C for 10 min or conventional heating at 100-120 °C for several hours.
  • Ullmann-Type Coupling:

    • Copper(I) iodide catalyzed coupling of 2-bromo-1,3,4-thiadiazole with phenolic compounds.
    • Ligands: 1,2-diaminocyclohexane.
    • Solvent: 1,4-dioxane.
    • Temperature: 120 °C.
    • Time: 5-12 hours.

These methods provide alternative routes to install the phenoxy methyl substituent on the thiadiazole ring with moderate yields (20-35%) and good selectivity.

Research Findings and Analytical Data

  • Spectroscopic Confirmation:

    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
    • Infrared spectroscopy shows characteristic thiadiazole ring vibrations and amine N-H stretches.
    • Nuclear magnetic resonance (¹H and ¹³C NMR) confirms substitution patterns and chemical environment of protons and carbons.
  • Reaction Optimization:

    • Use of polyphosphate ester (PPE) significantly improves cyclization efficiency compared to traditional dehydrating agents.
    • Microwave-assisted palladium-catalyzed couplings reduce reaction times and improve yields.
    • Base choice (e.g., sodium carbonate, potassium phosphate) affects reaction rate and product purity.
  • Yield and Purity:

    • Yields range from 40% to 75% depending on the step and method.
    • Purification typically involves silica gel chromatography with methanol/chloroform or ethyl acetate/petroleum ether gradients.
    • Melting points and chromatographic Rf values provide additional purity confirmation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
One-pot cyclization with PPE Thiosemicarbazide, carboxylic acid, PPE 80-85 °C, 6-12 h 60-75 Mild, safe, one-pot Limited to suitable acids
Nucleophilic substitution 2-bromo-thiadiazole, phenol, Na₂CO₃ 100-120 °C, overnight 40-55 Straightforward, versatile Moderate yields, purification
Suzuki-Miyaura coupling Boronic acid, Pd catalyst, base 100-150 °C, microwave or heat 30-50 Fast, selective Requires expensive catalysts
Ullmann-type copper catalysis 2-bromo-thiadiazole, CuI, ligand 120 °C, 5-12 h 20-35 Cost-effective catalyst Longer reaction times

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiadiazole Derivatives

Compound Name Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol)
Target Compound [[4-(Trifluoromethoxy)phenoxy]methyl] -OCF₃, phenoxy, methylene ~305.3 (estimated)
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine [4-(Trifluoromethyl)phenyl] -CF₃, phenyl 243.31
5-(4-Methylphenyl)-N-(prop-2-enyl)-1,3,4-thiadiazol-2-amine [4-Methylphenyl], prop-2-enyl -CH₃, allyl ~245.3
5-[(4-Fluorophenyl)methyl]thio-1,3,4-thiadiazol-2-amine [(4-Fluorophenyl)methyl]thio -F, methylthio 241.30

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups (as in ) increase electron deficiency, enhancing interactions with biological targets like enzymes or receptors.
  • Phenoxy vs. Phenyl: The phenoxymethyl group in the target compound introduces additional steric bulk and flexibility compared to phenyl or benzyl substituents .

Key Trends :

  • Antifungal Activity : Derivatives with bulky aromatic substituents (e.g., indole or di(indolyl)methyl groups) show enhanced activity against fungal pathogens .
  • Anticancer Potential: Thiadiazoles conjugated with quinazoline scaffolds exhibit potent GSK-3 inhibition, suggesting similar mechanisms for the target compound .

Biological Activity

The compound 5-[[4-(trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14_{14}H12_{12}F3_{3}N3_{3}O
  • SMILES Notation: CC(C(C1=CC=C(C=C1)OC(F)(F)F)=C2C(=NNC(=S)N2)=S)=O

This structure is characterized by the presence of a thiadiazole ring, which is known for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Key Enzymes: Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Cell Cycle Arrest: The treatment with thiadiazole derivatives has been associated with alterations in cell cycle distribution. For example, exposure to these compounds can lead to an increase in the G0/G1 phase and a decrease in the S phase in cancer cell lines .
CompoundIC50_{50} (µM)Target Cells
2g2.44 (LoVo)Colon cancer
23.29 (MCF-7)Breast cancer

Antimicrobial Properties

Thiadiazole derivatives also show promising antimicrobial activity. The 2-amino-1,3,4-thiadiazole moiety has been highlighted for its effectiveness against various pathogens. Studies have reported that these compounds can exhibit significant antibacterial and antifungal activities .

Neuroprotective Effects

Research has suggested that thiadiazole derivatives may possess neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .

Study on Anticancer Activity

A recent study synthesized several thiadiazole derivatives and tested their anticancer effects on human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results demonstrated that compound 2g exhibited potent anti-proliferative effects with low toxicity in preliminary toxicity assays using Daphnia magna as a model organism .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed significant inhibition zones in disk diffusion assays, suggesting their potential as new antimicrobial agents .

Q & A

Q. Critical Factors :

  • Temperature : Reflux at 90°C optimizes cyclization (e.g., POCl₃-mediated reactions) .
  • Catalysts : Mn(II) catalysts improve regioselectivity in thiadiazole formation .
  • pH Control : Adjusting to pH 8–9 ensures product precipitation without impurities .

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Q. Basic

  • X-ray Crystallography : Resolves dihedral angles (e.g., 21.5° between thiadiazole and benzene rings) and hydrogen-bonding networks (N–H⋯N interactions) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy group at C4) .
  • IR Spectroscopy : Confirms N–H (3200–3400 cm⁻¹) and C=S (650–750 cm⁻¹) stretches .

How can researchers assess the biological activity of this thiadiazole derivative, and what are common pitfalls in interpreting bioassay data?

Q. Basic

  • In Vitro Assays :
    • Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric methods .
    • Antimicrobial Activity : Use microdilution assays (MIC values) against bacterial/fungal strains .
  • Pitfalls :
    • Impurity Interference : Residual solvents or byproducts (e.g., unreacted thiosemicarbazide) may skew results .
    • Solubility Issues : Poor aqueous solubility necessitates DMSO carriers, which can affect cell viability .

What strategies are employed in structure-activity relationship (SAR) studies to optimize the bioactivity of thiadiazole derivatives?

Q. Advanced

  • Substituent Variation :

    Substituent Effect on Bioactivity Reference
    Trifluoromethoxy (C4)Enhances lipophilicity and CNS penetration
    Chlorophenyl (C5)Increases antimicrobial potency
    Methylthio (C2)Improves antioxidant properties
  • Scaffold Hybridization : Fusion with triazole or oxadiazole rings enhances multitarget activity .

How do computational methods like DFT aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced

  • DFT Calculations :
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfur in thiadiazole) .
    • Binding Affinity : Simulate docking with dopamine receptors using AutoDock Vina .
  • MD Simulations : Track stability of ligand-protein complexes (e.g., with MAPK8) over 100 ns trajectories .

What are the primary sources of contradictory data in published studies on similar thiadiazole derivatives, and how can they be resolved?

Q. Advanced

  • Synthesis Variability :
    • Example : POCl₃ vs. H₂SO₄ cyclization yields differing regioisomers .
    • Resolution : Standardize protocols (IUPAC guidelines) and report detailed conditions (molar ratios, solvents) .
  • Bioassay Discrepancies :
    • Example : Disparate IC₅₀ values due to cell line heterogeneity (HEK293 vs. HeLa) .
    • Resolution : Use isogenic cell lines and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

What advanced functionalization methods are used to modify the thiadiazole core for targeted drug delivery?

Q. Advanced

  • Click Chemistry : Azide-alkyne cycloaddition to attach PEGylated linkers for improved pharmacokinetics .
  • Prodrug Design : Esterification of the amine group to enhance blood-brain barrier penetration .
  • Bioconjugation : Covalent attachment to monoclonal antibodies via NHS ester intermediates .

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